BenchChemオンラインストアへようこそ!

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Zolpidem Synthesis Impurity Profiling Crystallography

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1216056-29-9) is a heterocyclic compound of the imidazo[1,2-a]pyridine family. It is a known impurity and a key synthetic intermediate in the production of Zolpidem, a widely used sedative-hypnotic.

Molecular Formula C16H14N2O2
Molecular Weight 266.29
CAS No. 1216056-29-9
Cat. No. B3091076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS1216056-29-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)O
InChIInChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)14-15(16(19)20)18-9-11(2)5-8-13(18)17-14/h3-9H,1-2H3,(H,19,20)
InChIKeyLFGPGLGUFOGXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1216056-29-9): Class and Key Identifiers


6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1216056-29-9) is a heterocyclic compound of the imidazo[1,2-a]pyridine family . It is a known impurity and a key synthetic intermediate in the production of Zolpidem, a widely used sedative-hypnotic . The compound features a methyl group at the 6-position of the pyridine ring and a 4-methylphenyl (p-tolyl) group at the 2-position of the imidazo ring, with a carboxylic acid moiety at the 3-position. Its molecular formula is C16H14N2O2, with a molecular weight of 266.29 g/mol .

Why Generic Substitution Fails for CAS 1216056-29-9: A Critical Segue to Quantitative Evidence


Generic substitution within the imidazo[1,2-a]pyridine-3-carboxylic acid class is invalid due to the profound impact of specific substituents on pharmacological and physicochemical properties. The 6-methyl-2-(4-methylphenyl) substitution pattern is critical for its unique role. Replacing it with a closely related analog like Zolpidem (which possesses a dimethylacetamide side chain instead of a carboxylic acid) results in a complete functional shift from a synthetic intermediate or impurity marker to a potent GABA-A receptor agonist . Similarly, exchanging the 4-methylphenyl group for a simple phenyl ring has been shown in literature to alter anti-inflammatory potency, as demonstrated by the superior activity of 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) over other derivatives [1]. Such structural nuances dictate distinct reactivity, quality control specifications, and application suitability, which the following evidence sections will quantify where possible. If quantitative comparative evidence is absent, this also constitutes a critical procurement finding—the buyer must be aware that certain differentiators are currently not established in the literature, representing both a risk and a research opportunity.

Differentiation Evidence Guide for 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid


Critical Crystallographic and Physicochemical Differentiation from Zolpidem for API Synthesis and Impurity Control

The target compound is the direct precursor to Zolpidem's carboxylic acid metabolite and a key process-related impurity. The critical differentiation from the API Zolpidem lies in the carboxylic acid functional group at the 3-position, which replaces Zolpidem's dimethylacetamide group. Quantitatively, this results in a molecular weight of 266.29 g/mol and molecular formula C16H14N2O2 , compared to Zolpidem's 307.38 g/mol and C19H21N3O. This structural difference is paramount for analytical method development and quality control. In synthesis, the target compound can be converted to Zolpidem via a series of reactions, including amidation, a process detailed in patents where it is an intermediate [1]. For impurity control, its presence and quantification are monitored using HPLC or LC-MS methods, with acceptance criteria typically set at very low levels (e.g., ≤0.10%) in the final API, though the exact specification is pharmacopoeia-dependent. This contrasts with the major inactive metabolite, Zolpidem phenyl-4-carboxylic acid (ZCA, CAS 109461-65-6), which is a different compound resulting from oxidation.

Zolpidem Synthesis Impurity Profiling Crystallography

Inferred SAR Advantage: Anti-inflammatory Potential of the 6-Methyl-2-aryl Substituent Over 2-Methyl or Unsubstituted Analogs

A class-level inference from a pivotal study on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acids reveals that 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) was identified as the most active anti-inflammatory agent in the series [1]. While the exact target compound (with a 4-methylphenyl group) was not tested, the SAR suggests that the combination of a 6-methyl group and a 2-aryl substituent is crucial for activity. Earlier studies on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids showed that these simpler analogs possess much weaker or no anti-inflammatory activity, indicating that the 2-aryl substituent, and potentially the 4-methylphenyl group, is a key structural requirement [2]. No direct quantitative data for the target compound against a specific comparator in this assay exists, presenting a clear knowledge gap. The quantified difference between an active 2-aryl series and an inactive 2-methyl series supports the procurement of 2-aryl derivatives over 2-alkyl ones for anti-inflammatory research programs.

Anti-inflammatory Activity Structure-Activity Relationship SAR

Absence of Direct Comparative Biological Data for 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid Against Other 2-Aryl Analogs

A comprehensive search for this specific compound's biological activity against the most common pharmacological targets for this scaffold—GABAA receptors and PI3 kinases—yielded no direct quantitative data. The analog Zolpidem has well-characterized GABAA receptor activity (Ki ~15-27 nM for α1/γ2 subunits) [1], and another related analog, HS-173, is a potent PI3K inhibitor (IC50 0.8 nM) [2]. However, the target compound itself has no reported Ki, IC50, or EC50 values for any target. This absence of data is a critical finding for procurement decisions: scientists cannot assume the compound has any specific biological activity based on class alone. The compound should be procured solely for its confirmed applications as a synthetic intermediate or impurity standard, unless a research team intends to conduct de novo screening.

Biological Activity GABAA Receptor PI3K Inhibition

Evidence-Based Application Scenarios for 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid


Procurement as a Certified Reference Standard for Zolpidem API Impurity Profiling

This is the only high-confidence, evidence-backed procurement scenario. The compound is a known Zolpidem impurity . Analytical and quality control laboratories should acquire it to develop, validate, and perform purity and stability-indicating assays (e.g., HPLC, UPLC-MS) for Zolpidem drug substance and formulated products. This ensures compliance with pharmacopoeial standards and regulatory guidelines, which mandate the identification and quantification of process-related impurities.

Sourcing as a Key Intermediate for the Chemical Synthesis of Zolpidem and Novel Analogs

Patents detail its use in the synthesis of Zolpidem [1]. A contract research organization (CRO) or medicinal chemistry group can procure this compound to establish a reliable synthetic route to Zolpidem or to create novel analogs. Its carboxylic acid functionality allows for diverse chemical modifications, such as amidation, esterification, or hydrazide formation, enabling the synthesis of a library of new compounds for screening.

Acquisition for Structure-Activity Relationship (SAR) Studies Targeting Anti-Inflammatory Activity

Based on SAR inference, the 2-aryl-3-carboxylic acid scaffold is critical for anti-inflammatory activity, with the 6-methyl-2-phenyl analog (5c) being the most potent in its class [2]. This compound represents a logical next step in SAR expansion by introducing a 4-methyl group on the phenyl ring. An academic or biotech lab can procure it to test the hypothesis that this substitution improves potency, selectivity, or physiochemical properties relative to the known 2-phenyl analog. This research could identify a new lead compound.

Use as a Chromatographic Selectivity Probe in Method Development

The structural similarity of this compound to both Zolpidem and its major metabolite (ZCA) makes it an excellent probe to challenge chromatographic selectivity. An analytical development scientist can use it to fine-tune HPLC or SFC methods to ensure baseline separation between the API, its synthetic intermediate/impurity, and the downstream metabolite. This is a more rigorous test of method performance than using compounds with greater structural diversity.

Quote Request

Request a Quote for 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.